molecular formula C8H6ClN3O B12946495 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No.: B12946495
M. Wt: 195.60 g/mol
InChI Key: ICXFVEHBKRWXPI-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic compound with significant importance in medicinal chemistry and organic synthesis. This compound is known for its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chlorine, methyl, and aldehyde groups. It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves multiple steps starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis can start with the reaction of 4-chloro-6-methylpyrimidine with formamide, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core. The aldehyde group is then introduced through selective oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimized synthetic routes to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The use of microwave-assisted synthesis has also been reported to improve reaction times and yields .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for bioactive compounds that can modulate biological pathways.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting kinase enzymes and other molecular targets.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This compound is particularly noted for its role in inhibiting kinase enzymes, which are involved in various signaling pathways related to cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl and aldehyde groups but shares the core structure.

    6-Methyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the chlorine and aldehyde groups.

    7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: Lacks the chlorine and methyl groups.

Uniqueness

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the aldehyde group provides a versatile functional handle for further modifications .

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H6ClN3O/c1-4-5(2-13)6-7(9)10-3-11-8(6)12-4/h2-3H,1H3,(H,10,11,12)

InChI Key

ICXFVEHBKRWXPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)N=CN=C2Cl)C=O

Origin of Product

United States

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